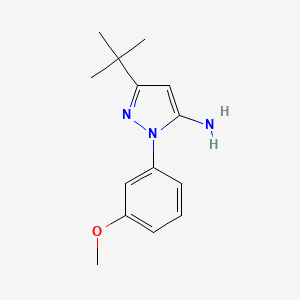

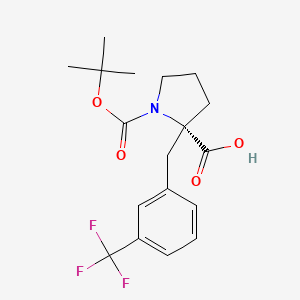

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

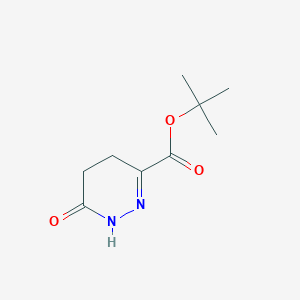

N-Boc-pyrrolidine is an N-substituted pyrrolidine . It has the empirical formula C9H17NO2 and a molecular weight of 171.24 .

Synthesis Analysis

N-Boc-pyrrolidine is reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane . It undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity .Molecular Structure Analysis

The SMILES string for N-Boc-pyrrolidine isCC(C)(C)OC(=O)N1CCCC1 . Chemical Reactions Analysis

N-Boc-pyrrolidine may be used in the synthesis of the following: 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, 2-alkenyl-N-Boc-pyrrolidines, 1-deoxycastanospermine, methylphenidate analogues, and (+)-elaeokanine A .Physical And Chemical Properties Analysis

N-Boc-pyrrolidine is a liquid with a refractive index of 1.449 (lit.) . It has a boiling point of 80 °C/0.2 mmHg (lit.) and a density of 0.977 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Base-Induced Dimerization

Research demonstrates the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to the formation of pyrrolidine analogs. This process, involving (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, showcases the compound's utility in synthesizing complex molecular structures with specific stereochemistry, which is crucial in the development of pharmaceuticals and fine chemicals (Leban & Colson, 1996).

Crystal Structure Analysis

The compound's derivatives have been characterized through X-ray diffraction studies, revealing detailed information about their molecular and crystal structures. Such analyses are essential for understanding the physical and chemical properties of new compounds, which can influence their reactivity and potential applications in various fields of chemistry (Naveen et al., 2007).

Palladium-Catalyzed Coupling Reactions

The utility of tert-butylcarbonyl pyrrolidine derivatives in palladium-catalyzed coupling reactions has been explored, highlighting the compound's role in forming carbon-carbon bonds. Such reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures relevant to pharmaceuticals and materials science (Wustrow & Wise, 1991).

Selective Deprotection Techniques

Studies on the selective removal of the tert-butoxycarbonyl protecting group offer insights into the compound's reactivity and the development of efficient synthetic routes. These techniques are crucial for the stepwise construction of molecules in synthetic organic chemistry, particularly in peptide synthesis (Bodanszky & Bodanszky, 2009).

Synthesis of Pyrrolidine Derivatives

The synthesis and characterization of pyrrolidine derivatives from this compound have been reported. These studies contribute to the field of medicinal chemistry by providing new scaffolds for drug development and exploring the biological activity of pyrrolidine-based compounds (Yuan et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGUGSIKOXDJSI-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428027 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217832-93-3 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.